molecular formula C18H16BrNO B8775392 6-Bromo-2-(2-phenylpropyl)-isoquinolin-1-one

6-Bromo-2-(2-phenylpropyl)-isoquinolin-1-one

Cat. No. B8775392
M. Wt: 342.2 g/mol
InChI Key: ZEYWHPIEEHTHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(2-phenylpropyl)-isoquinolin-1-one is a useful research compound. Its molecular formula is C18H16BrNO and its molecular weight is 342.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-(2-phenylpropyl)-isoquinolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-(2-phenylpropyl)-isoquinolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Bromo-2-(2-phenylpropyl)-isoquinolin-1-one

Molecular Formula

C18H16BrNO

Molecular Weight

342.2 g/mol

IUPAC Name

6-bromo-2-(2-phenylpropyl)isoquinolin-1-one

InChI

InChI=1S/C18H16BrNO/c1-13(14-5-3-2-4-6-14)12-20-10-9-15-11-16(19)7-8-17(15)18(20)21/h2-11,13H,12H2,1H3

InChI Key

ZEYWHPIEEHTHGW-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC2=C(C1=O)C=CC(=C2)Br)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Bromo-1-hydroxyisoquinoline (150 mg, 0.67 mmol, 1.0 equiv), tetrabutylammonium bromide (25 mg, 0.07 mmol, 0.1 equiv), and 1-bromo-2-phenylpropane (160 uL, 0.8 mmol, 1.2 equiv) were combined in toluene (10 mL) and treated with 50% aq. NaOH (2 mL), and the resulting mixture was stirred rapidly at ambient temperature for 48 hours, then heated at 60° C. for 24 h. The mixture was diluted with diethyl ether and washed with water and brine. The organic phase was dried over Na2SO4. Concentration and purification of the residue using silica gel flash chromatography (2-12% EtOAc/hex.) gave white crystals of 6-bromo-2-(2-phenylpropyl)-isoquinolin-1-one (169 mg, 0.49 mmol, 74%). This isoquinolinone (169 mg, 0.49 mmol) was converted, via Methods 1 and 2, to compound 5 (65 mg, 43%) which was isolated as white solid. [M−H]−=306.1 m/z. Activity: B
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
160 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
25 mg
Type
catalyst
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

6-Bromo-1-hydroxyisoquinoline (200 mg, 0.89 mmol, 1.0 equiv), tetrabutylammonium bromide (30 mg, 0.09 mmol, 0.1 equiv), and hexyl bromide (150 uL, 1.1 mmol, 1.2 equiv) were combined in toluene (10 mL) and treated with 50% aq. NaOH (2 mL), and the resulting mixture was stirred rapidly at ambient temperature. After an additional 14 hours of stirring at room temperature, the mixture was diluted with MTBE and washed with water, sat. NaHCO3, and brine. The organic phase was dried over Na2SO4. Addition of silica gel, concentration, and purification of the residue using flash silica gel chromatography (gradient of 3-12% ethyl acetate/hexanes) gave 6-bromo-2-(2-phenylpropyl)-isoquinolin-1-one (87 mg, 0.28 mmol, 32%) as white crystals. This isoquinolinone (87 mg, 0.28 mmol) was converted, via Methods 1 and 2, to compound 7 (27 mg, 35%) which was isolated as a white solid. [M−H]−=372.2 m/z. Activity: A
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
150 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mg
Type
catalyst
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

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